Aztreonam-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Aztreonam-d6: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Aztreonam-d6, a deuterated analog of the monobactam antibiotic Aztreonam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and analytical properties.
Introduction to Aztreonam
Aztreonam is a synthetic monocyclic beta-lactam antibiotic effective against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][2] Originally isolated from Chromobacterium violaceum, its unique monobactam structure confers resistance to many beta-lactamases, making it a valuable therapeutic agent against resistant bacterial strains.[1][2] this compound is a stable isotope-labeled version of Aztreonam, where six hydrogen atoms on the gem-dimethyl group of the side chain are replaced with deuterium.[3][4][5] This labeling makes it an ideal internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[3]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] It specifically targets and binds with high affinity to Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase enzyme in gram-negative bacteria.[1][6][7] PBP3 is responsible for the final step of peptidoglycan synthesis, which involves cross-linking glycan strands to form the rigid cell wall.[6][7][8]
By binding to PBP3, Aztreonam acylates the active site serine residue, forming a stable covalent complex that inactivates the enzyme.[8][9] This inactivation prevents the cross-linking of the peptidoglycan, leading to the formation of a defective cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell filamentation, lysis, and ultimately, bacterial death.[1][6][10]
Proposed Synthesis of this compound
The labeling in this compound is located on the two methyl groups of the 2-carboxy-2-propoxyimino side chain.[3][5] The synthesis therefore requires a deuterated precursor for this moiety, such as deuterated 2-hydroxyisobutyric acid. This can be synthesized from acetone-d6. The deuterated side chain is then activated and coupled with the azetidinone core, followed by deprotection steps.
Experimental Protocols
The following are proposed, detailed methodologies for the key stages of this compound synthesis, adapted from established procedures for Aztreonam.[11][12]
Synthesis of the Deuterated Side Chain Precursor
The synthesis begins with the creation of the core deuterated side chain.
-
Preparation of 2-Hydroxyisobutyric acid-d6 from Acetone-d6:
-
Acetone-d6 is treated with potassium cyanide in an aqueous solution to form the corresponding cyanohydrin.
-
The resulting cyanohydrin is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield 2-hydroxyisobutyric acid-d6.
-
-
Formation of the Activated Side Chain (e.g., TAEM-d6 analog):
-
The deuterated 2-hydroxyisobutyric acid is converted into an aminooxy derivative.
-
This is then condensed with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.
-
The resulting acid is then converted to an active ester, for example, a benzothiazole-2-yl-thiolester, to facilitate coupling with the azetidinone nucleus. This activated side chain is analogous to TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) used in non-deuterated synthesis.
-
Coupling and Deprotection
This phase involves the assembly of the final molecule.
-
Coupling of the Deuterated Side Chain with the Aztreonam Nucleus:
-
The Aztreonam nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, is dissolved in a suitable organic solvent with a base (e.g., triethylamine).
-
The activated deuterated side chain (from step 4.1.2) is added to the solution.
-
The reaction mixture is stirred at room temperature until the coupling is complete, forming a protected version of this compound (e.g., t-Butyl this compound).
-
-
Deprotection to Yield this compound:
-
The protecting group (e.g., t-butyl ester) is removed from the coupled product.
-
This is typically achieved by hydrolysis with an aqueous acid, such as hydrochloric acid or trifluoroacetic acid, at an elevated temperature (e.g., 60-70 °C).[11]
-
The final product, this compound, is then isolated and purified, often through crystallization.
-
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Aztreonam | This compound |
| Molecular Formula | C₁₃H₁₇N₅O₈S₂ | C₁₃H₁₁D₆N₅O₈S₂ |
| Molecular Weight | 435.44 g/mol [3] | 441.47 g/mol [4][5][13] |
| CAS Number | 78110-38-0[13] | 1127452-94-1[3][4][5][13] |
| Appearance | White solid | White solid |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
| Chemical Purity (HPLC) | >95% | [13] |
| Exact Mass | 441.08951534 Da | [14] |
| Solubility | Slightly soluble in DMSO & Methanol | [3] |
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful preparation of a deuterated side-chain precursor, which is subsequently coupled to the core azetidinone ring. While a definitive published protocol is not available, a robust synthetic strategy can be proposed based on established chemical principles for the non-labeled parent compound. The resulting this compound serves as a critical analytical tool for researchers, enabling precise quantification in complex biological matrices and furthering the study of this important antibiotic.
References
- 1. picmonic.com [picmonic.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS - 1127452-94-1 | Axios Research [axios-research.com]
- 5. clearsynth.com [clearsynth.com]
- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 7. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 12. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]
- 13. This compound | CAS 1127452-94-1 | LGC Standards [lgcstandards.com]
- 14. This compound | C13H17N5O8S2 | CID 25218154 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Use of Aztreonam-d6 in the Study of Penicillin-Binding Protein 3 (PBP3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Aztreonam-d6, a deuterated analog of the monobactam antibiotic Aztreonam, in the investigation of Penicillin-Binding Protein 3 (PBP3). PBP3 is a critical enzyme in bacterial cell wall synthesis and a key target for beta-lactam antibiotics. The use of stable isotope-labeled compounds like this compound offers significant advantages in quantitative and mechanistic studies of drug-target interactions.
Introduction to Aztreonam and PBP3
Aztreonam is a synthetic beta-lactam antibiotic with a high affinity and specificity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[1][2] PBP3 is a transpeptidase essential for the cross-linking of peptidoglycan during bacterial cell division.[1] Inhibition of PBP3 by Aztreonam disrupts the formation of the septum, leading to cell filamentation and eventual lysis.[3] Aztreonam's selective action on PBP3 makes it a valuable tool for studying the specific role of this enzyme in bacterial physiology and a clinically important therapeutic agent.[2]
The Role of this compound
This compound is a stable isotope-labeled version of Aztreonam, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling does not significantly alter the chemical or biological properties of the molecule, including its high affinity for PBP3. The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a deuterated internal standard allows for highly accurate and precise quantification of the unlabeled drug (Aztreonam) in complex biological matrices by correcting for variations in sample preparation and instrument response.[4]
Quantitative Data: Aztreonam Binding and Activity
The following tables summarize key quantitative data related to the interaction of Aztreonam with PBP3 and its antibacterial activity.
Table 1: PBP Binding Affinity of Aztreonam
| Target Protein | Organism | Method | Parameter | Value | Reference |
| PBP3 | Escherichia coli | PBP profile | Complete Binding | 0.1 µg/mL | [6] |
| PBP1a | Escherichia coli | PBP profile | Complete Binding | 10 µg/mL | [6] |
| PBP1b, 2, 4, 5/6 | Escherichia coli | PBP profile | Complete Binding | ≥100 µg/mL | [6] |
| PBP3 | Proteus vulgaris | PBP profile | Complete Binding | 0.1 µg/mL | [6] |
| PBP3 | Enterobacter cloacae | PBP profile | Complete Binding | 0.1 µg/mL | [6] |
| PBP3 | Klebsiella pneumoniae | PBP profile | Complete Binding | 0.1 µg/mL | [6] |
| PBP3 | Pseudomonas aeruginosa | PBP profile | Complete Binding | 0.1 µg/mL | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Aztreonam
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | SC 8294 | 0.2 (lowest effective concentration for filamentation) | [6] |
| Escherichia coli with NDM and YRIK/YRIN PBP3 insert | Clinical Isolates | 0.5 - ≥8 | [7] |
| Klebsiella spp. with MBLs | Clinical Isolates | Most inhibited at 1+4 (avibactam) | [7] |
| Enterobacter spp. with MBLs | Clinical Isolates | Most inhibited at 1+4 (avibactam) | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of Aztreonam against a bacterial strain of interest.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aztreonam stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Aztreonam Dilutions: Perform a two-fold serial dilution of the Aztreonam stock solution in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Aztreonam dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Aztreonam that completely inhibits visible growth of the bacteria.[8][9]
PBP3 Competitive Binding Assay using a Fluorescent Penicillin Analog
This assay measures the ability of Aztreonam to compete with a fluorescently labeled penicillin (e.g., Bocillin-FL) for binding to PBP3.
Materials:
-
Bacterial cell lysate or purified PBP3
-
Bocillin-FL (fluorescent penicillin analog)
-
Aztreonam solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus
-
Fluorescence gel scanner
Procedure:
-
Incubation: Incubate the bacterial lysate or purified PBP3 with varying concentrations of Aztreonam for a predetermined time to allow for binding.
-
Addition of Fluorescent Probe: Add a fixed concentration of Bocillin-FL to the mixture and incubate to allow the fluorescent probe to bind to any available PBPs.
-
SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Analysis: A decrease in the fluorescence intensity of the band corresponding to PBP3 with increasing concentrations of Aztreonam indicates competitive binding. The IC50 value (the concentration of Aztreonam that inhibits 50% of Bocillin-FL binding) can be determined.[10][11]
Quantification of Aztreonam in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol describes the use of this compound for the accurate quantification of Aztreonam in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
Biological sample containing Aztreonam
-
This compound internal standard solution of a known concentration
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a known amount of the this compound internal standard solution.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[4]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column for chromatographic separation of Aztreonam and this compound from other matrix components.
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both Aztreonam and this compound.[12]
-
-
Data Analysis:
-
Calculate the peak area ratio of Aztreonam to this compound.
-
Generate a calibration curve using known concentrations of Aztreonam and a fixed concentration of this compound.
-
Determine the concentration of Aztreonam in the unknown sample by interpolating its peak area ratio on the calibration curve.[13]
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of PBP3 with Aztreonam.
Caption: Mechanism of PBP3 Inhibition by Aztreonam.
Caption: Workflow for a PBP3 Competitive Binding Assay.
Caption: LC-MS/MS Quantification using this compound.
Conclusion
This compound is an invaluable tool for researchers studying the interaction between Aztreonam and its primary target, PBP3. Its use as an internal standard in LC-MS/MS assays enables highly accurate quantification, which is crucial for pharmacokinetic studies and for precisely determining the concentration of Aztreonam in various experimental systems. The combination of robust experimental protocols and the specific properties of Aztreonam provides a powerful approach to further elucidate the role of PBP3 in bacterial physiology and to develop novel strategies to overcome antibiotic resistance.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 2. picmonic.com [picmonic.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Role of Aztreonam-d6 in Advancing Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical application of Aztreonam-d6 in the research and development of treatments for cystic fibrosis (CF). While not used directly as a therapeutic agent, this compound, the deuterated form of the potent antipseudomonal antibiotic Aztreonam, is indispensable for the accurate quantification of Aztreonam in biological samples. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies that underpin the safe and effective use of Aztreonam in CF patients, who are highly susceptible to chronic lung infections with Pseudomonas aeruginosa.
Introduction to Aztreonam and its Importance in Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by the production of thick and sticky mucus, which can lead to recurrent and chronic bacterial infections in the lungs. Pseudomonas aeruginosa is a predominant pathogen in CF, and its presence is associated with a more rapid decline in lung function.[1][2] Aztreonam is a monobactam antibiotic with a narrow spectrum of activity specifically targeting Gram-negative bacteria, including P. aeruginosa.[3][4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3).[3][6] An inhaled formulation, aztreonam lysine (AZLI), has been approved to improve respiratory symptoms in CF patients with P. aeruginosa infections.[7][8][9]
The Critical Role of this compound in Bioanalysis
This compound serves as an ideal internal standard for the quantification of Aztreonam in biological matrices such as plasma, sputum, and urine. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with very similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. Since this compound has a slightly higher molecular weight than Aztreonam due to the replacement of six hydrogen atoms with deuterium, it can be distinguished by the mass spectrometer. However, it behaves almost identically to Aztreonam during sample preparation (e.g., extraction) and chromatographic separation. This allows for the correction of any variability in the analytical process, leading to highly accurate and precise measurement of Aztreonam concentrations.[10]
Experimental Protocol: Quantification of Aztreonam in Plasma from Cystic Fibrosis Patients using this compound
This section details a representative experimental protocol for a pharmacokinetic study of inhaled Aztreonam in CF patients, utilizing this compound as an internal standard.
Sample Collection and Preparation
-
Blood Collection: Whole blood samples are collected from CF patients at predetermined time points following the administration of Aztreonam.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Protein Precipitation: A known volume of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) that contains a precise concentration of this compound.
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing Aztreonam and this compound is collected.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.[11][12] A C18 analytical column is typically used to separate Aztreonam and this compound from other endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Aztreonam and this compound.
Data Analysis
The peak area ratio of Aztreonam to this compound is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Aztreonam in the patient samples is then determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data: Pharmacokinetics of Aztreonam in Cystic Fibrosis Patients
The accurate data generated using methods with this compound as an internal standard are crucial for understanding the pharmacokinetic profile of Aztreonam in the CF population. CF patients are known to have altered drug clearance compared to healthy individuals.
| Pharmacokinetic Parameter | Cystic Fibrosis Patients | Healthy Subjects | Reference |
| Total Body Clearance (ml/min) | 100.1 ± 17.1 | 76.2 ± 7.4 | [13][14][15] |
| Terminal Half-life (h) | 1.54 ± 0.17 | Not significantly different | [13][14][15] |
| Volume of Distribution (L/kg) | 0.20 ± 0.02 | Not significantly different | [13][14][15] |
| Protein Binding (%) | 42.1 ± 2.7 | 51.5 ± 3.1 | [15] |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway: Mechanism of Action of Aztreonam
Caption: Mechanism of action of Aztreonam against Pseudomonas aeruginosa.
Experimental Workflow: Pharmacokinetic Analysis using this compound
Caption: Workflow for pharmacokinetic analysis of Aztreonam using this compound.
Conclusion
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. AIM | Treatment of Cystic Fibrosis [cf-help.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effectiveness of empiric aztreonam compared to other beta-lactams for treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology and pharmacology of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Approves Inhaled Aztreonam for Cystic Fibrosis [medscape.com]
- 8. Aztreonam Lysine Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Pharmacokinetics of aztreonam in healthy subjects and patients with cystic fibrosis and evaluation of dose-exposure relationships using monte carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Aztreonam in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Aztreonam using Aztreonam-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Accurate and precise quantification of Aztreonam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Aztreonam-d6, is essential for correcting matrix effects and other sources of variability, thereby ensuring the reliability of the quantitative results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of Aztreonam in biological matrices, primarily human plasma.
Principle of the Method
The method involves the addition of a known amount of this compound to the biological sample prior to sample preparation. Aztreonam and this compound are then extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte (Aztreonam) to the internal standard (this compound) with a calibration curve constructed from samples with known concentrations of Aztreonam and a constant concentration of this compound.
The logical workflow for a typical quantitative LC-MS/MS analysis using an internal standard is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
Aztreonam reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Aztreonam and this compound in a suitable solvent (e.g., methanol or water with a small percentage of formic acid) at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions: Prepare serial dilutions of the Aztreonam stock solution in a suitable solvent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for the assay (e.g., 1 µg/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Aztreonam from plasma samples.[1]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical LC parameters that can be optimized for a specific system.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
The following are suggested starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.5 - 4.5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |
| Desolvation Temp. | Optimized for the specific instrument (e.g., 400 - 500°C) |
| Gas Flows | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the known fragmentation of Aztreonam and the mass of this compound, the following MRM transitions are proposed. It is crucial to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aztreonam | 436.1 | 314.1, 115.1 | To be optimized |
| This compound | 442.1 | 314.1, 115.1 | To be optimized |
Note: The precursor ion for this compound is predicted based on the addition of 6 daltons to the monoisotopic mass of Aztreonam. The product ions are expected to be the same if the deuterium labels are not on the fragmented portion of the molecule.
Data Presentation: Method Validation Summary
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of a validated assay.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Aztreonam | 10 - 5000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 30 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | 500 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | 4000 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor |
| Low QC | Consistent | Consistent | 0.85 - 1.15 |
| High QC | Consistent | Consistent | 0.85 - 1.15 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantitative approach.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Aztreonam in biological matrices by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development and validation of high-quality bioanalytical assays for Aztreonam. Adherence to these guidelines and proper method validation will ensure the generation of accurate and reproducible data critical for drug development and clinical research.
References
Application Notes and Protocol for the Quantification of Aztreonam using Aztreonam-d6 as an Internal Standard
These application notes provide a detailed protocol for the quantification of aztreonam in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Aztreonam-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.
Introduction
Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria.[1] Accurate quantification of aztreonam in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosing.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[5][6] This document outlines a robust and validated method for the determination of aztreonam concentrations in plasma.
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of aztreonam using this compound.
Caption: Experimental workflow for aztreonam quantification.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for aztreonam quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[3][4][7] |
| MS Detection | Multiple Reaction Monitoring (MRM)[7] |
Table 2: MRM Transitions for Aztreonam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Aztreonam | 434.1 | 95.9 | Negative[7] |
| This compound | 440.1 | 95.9 | Negative |
Note: The precursor ion for this compound is deduced based on the +6 Da mass shift from the six deuterium atoms relative to aztreonam. The product ion is expected to be the same as the unlabeled compound.
Table 3: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 mg/L |
| Intra-day Precision (%CV) | < 15%[2][3] |
| Inter-day Precision (%CV) | < 15%[2][3] |
| Accuracy (%Bias) | 85 - 115%[3] |
| Extraction Recovery | > 90%[3] |
Detailed Experimental Protocols
Materials and Reagents
-
Aztreonam analytical standard
-
This compound internal standard[5]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (reagent grade)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Aztreonam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of aztreonam analytical standard in a known volume of methanol or a suitable solvent to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare a series of aztreonam working solutions for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with methanol or water. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike the appropriate amount of aztreonam working solution.
-
Add 20 µL of the this compound internal standard working solution to all tubes (except for blank matrix samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
The samples are now ready for LC-MS/MS analysis. If necessary, the supernatant can be further diluted with the initial mobile phase composition.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the LC column with the initial mobile phase conditions for at least 15-20 minutes.
-
Create a sequence table with the calibration standards, QCs, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
Data Analysis
-
Integrate the peak areas for both aztreonam and this compound for each chromatogram.
-
Calculate the peak area ratio of aztreonam to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of aztreonam in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples should fall within the acceptance criteria (typically ±15% of the nominal concentration, and ±20% for the LLOQ) to ensure the validity of the analytical run.
Stability Considerations
It is important to note that aztreonam may exhibit instability under certain conditions. For instance, autosampler instability has been observed for low concentrations of aztreonam after 15 hours.[6] Therefore, it is recommended to perform stability assessments during method validation, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, to ensure the integrity of the samples and the reliability of the quantitative results. Quick review of analytical data and reanalysis may be necessary if samples have been stored in the autosampler for extended periods.[6]
References
- 1. This compound - CAS - 1127452-94-1 | Axios Research [axios-research.com]
- 2. This compound | CAS 1127452-94-1 | LGC Standards [lgcstandards.com]
- 3. sciex.com [sciex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [shop.labclinics.com]
- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aztreonam-d6 in Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aztreonam-d6 as an internal standard in pharmacokinetic (PK) studies and outline protocols for corresponding pharmacodynamic (PD) assessments of aztreonam.
Introduction
Aztreonam is a synthetic monobactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1] Accurate characterization of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing dosing regimens and ensuring clinical efficacy. This compound, a stable isotope-labeled version of aztreonam, serves as an ideal internal standard for quantitative analysis in biological matrices by mass spectrometry, ensuring high accuracy and precision in pharmacokinetic studies.[1][2][3]
Pharmacokinetic (PK) Applications of this compound
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify aztreonam concentrations in biological samples such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response.[4]
Key Pharmacokinetic Parameters of Aztreonam
The following tables summarize key pharmacokinetic parameters of aztreonam from studies in various populations. The accurate determination of these parameters is facilitated by robust bioanalytical methods using this compound.
Table 1: Pharmacokinetic Parameters of Aztreonam in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | 1.5 - 2.0 hours | [5] |
| Volume of Distribution (Vd) | 0.16 - 0.20 L/kg | [6] |
| Total Body Clearance (CL) | 76.2 ± 7.4 mL/min | [7] |
| Protein Binding | ~56% |
Table 2: Pharmacokinetic Parameters of Aztreonam in Special Populations
| Population | Half-life (t½) | Total Body Clearance (CL) | Notes | Reference |
| Cystic Fibrosis Patients | 1.54 ± 0.17 hours | 100.1 ± 17.1 mL/min | Higher clearance compared to healthy subjects. | [7] |
| Patients with Renal Impairment | 2.1 - 8.9 hours | 21.6 - 121 mL/min per 70 kg | Half-life increases with severity of renal impairment. | [8] |
| Cancer Patients | 1.7 - 2.0 hours | - | Similar half-life to healthy subjects. | [9] |
| Low-Birth-Weight Infants | 5.4 - 8.6 hours | - | Longer half-life compared to adults. |
Experimental Protocols
Protocol 1: Quantification of Aztreonam in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of aztreonam in human plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis with this compound as an internal standard.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Aztreonam analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
96-well plates
Instrumentation:
-
Waters ACQUITY UPLC System (or equivalent)
-
Waters Xevo TQ-S Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of aztreonam and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of aztreonam by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.2 min: 10-35% B
-
1.2-3.5 min: 35-70% B
-
3.5-4.2 min: 70-90% B
-
4.2-5.2 min: 90% B
-
5.2-5.5 min: 90-10% B
-
5.5-6.0 min: 10% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode[12]
-
Capillary Voltage: 3.1 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aztreonam: m/z 434.1 → 95.9[12]
-
This compound: m/z 440.1 → 95.9 (predicted, based on d6 labeling on the methyl groups)
-
-
-
-
Data Analysis:
-
Quantify aztreonam concentrations by calculating the peak area ratio of aztreonam to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of aztreonam in the unknown samples from the calibration curve.
-
Diagram of the PK Sample Analysis Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [shop.labclinics.com]
- 4. texilajournal.com [texilajournal.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Time Kill Assay [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Reference modified broth microdilution. [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Protein Precipitation Methods for Proteomics [biosyn.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Aztreonam using Aztreonam-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam is a synthetic β-lactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria. Accurate and reliable quantification of Aztreonam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as Aztreonam-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2]
These application notes provide a detailed protocol for the quantification of Aztreonam in human sputum using a validated LC-MS/MS method with this compound as the internal standard. The methodology is based on established and validated procedures, ensuring high accuracy, precision, and robustness.[3]
Chemical Structures
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Aztreonam in human sputum using this compound as an internal standard. The validation was performed according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[3][4][5][6][7]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.7 - 160 mg/L |
| Regression Model | Weighted (1/x) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.7 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 2.1 | ≤ 15 | ≤ 15 | ± 15 |
| Medium QC | 20 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 128 | ≤ 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Aztreonam | > 85 | < 15 |
| This compound | > 85 | < 15 |
Experimental Protocols
This section provides a detailed methodology for the quantification of Aztreonam in human sputum.
Materials and Reagents
-
Aztreonam reference standard
-
This compound internal standard[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human sputum (blank)
Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Experimental Workflow
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Aztreonam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Aztreonam reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Aztreonam stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
2. Sample Preparation
-
Thaw frozen sputum samples at room temperature.
-
Homogenize the sputum sample by gentle vortexing.
-
To a 100 µL aliquot of the sputum sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
UPLC System:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Aztreonam: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized for the instrument used).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized for the instrument used).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and source temperature for maximum signal intensity.
-
4. Data Analysis
-
Integrate the chromatographic peaks for Aztreonam and this compound.
-
Calculate the peak area ratio of Aztreonam to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Aztreonam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Aztreonam
Aztreonam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final step of peptidoglycan synthesis.[7][8] By binding to and inactivating PBP3, Aztreonam prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[5][7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and reliable method for the quantification of Aztreonam in biological matrices. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical research, enabling accurate assessment of Aztreonam pharmacokinetics and its therapeutic efficacy.
References
- 1. Protein preparation for LC-MS/MS analysis [protocols.io]
- 2. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. e-b-f.eu [e-b-f.eu]
The Role of Aztreonam in Plant Tissue Culture: A Note on the Use of Aztreonam-d6
Initial Note to the Reader: This document provides detailed application notes and protocols for the use of Aztreonam in controlling bacterial contamination in plant tissue culture. It is important to clarify that Aztreonam-d6, the deuterated form of the antibiotic, is not typically used for contamination control . Instead, this compound serves as an internal standard for the precise quantification of Aztreonam in research and analytical settings, such as in studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The protocols and data presented herein pertain to the non-deuterated form, Aztreonam, which is the compound used for its antimicrobial properties in culture media.
Application Notes: Aztreonam for Gram-Negative Contamination Control
Aztreonam is a synthetic β-lactam antibiotic belonging to the monobactam class.[1][4] It exhibits a narrow and specific spectrum of activity, targeting aerobic Gram-negative bacteria.[4][5] This specificity is highly advantageous in plant tissue culture as it minimizes harm to plant cells and non-target microorganisms, unlike many broad-spectrum antibiotics which can be phytotoxic.[6][7]
Mechanism of Action: Aztreonam functions by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis.[1] By binding to and inactivating PBP3, Aztreonam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[5] Its unique monocyclic structure confers resistance to hydrolysis by many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[6]
Key Applications in Plant Tissue Culture:
-
Elimination of Gram-Negative Contaminants: Aztreonam is effective against common plant tissue culture contaminants such as Pseudomonas, Erwinia, and Agrobacterium species.[6]
-
Agrobacterium-mediated Transformation: While effective against many Gram-negative bacteria, Aztreonam has been shown to have low antibacterial activity against Agrobacterium tumefaciens at certain concentrations. In soybean transformation, a low concentration of 2.5 mg/L was used to promote transformation efficiency without inhibiting the Agrobacterium.[8][9] This highlights the importance of concentration optimization depending on the specific application.
-
Rescue of Contaminated Cultures: It can be used to treat existing cultures that show signs of Gram-negative bacterial contamination.
Quantitative Data Summary
The effective concentration of Aztreonam can vary depending on the plant species, the type of explant, and the severity of the contamination. The following table summarizes recommended concentration ranges from the literature.
| Application | Plant Species | Recommended Concentration (mg/L) | Reference(s) |
| General Contamination Control | Various | 10 - 50 | [6] |
| Agrobacterium-mediated Transformation | Soybean | 2.5 | [8][9] |
Experimental Protocols
Protocol 1: General Contamination Control in Plant Tissue Culture Media
This protocol outlines the standard procedure for incorporating Aztreonam into plant tissue culture media to prevent Gram-negative bacterial contamination.
Materials:
-
Aztreonam powder
-
Sterile, deionized water
-
Plant tissue culture medium (e.g., Murashige and Skoog)
-
Sterile filter (0.22 µm pore size)
-
Sterile storage containers
Procedure:
-
Prepare a Stock Solution:
-
Weigh the appropriate amount of Aztreonam powder to prepare a stock solution (e.g., 10 mg/mL).
-
Dissolve the powder in a small volume of sterile, deionized water.
-
Bring the solution to the final volume with sterile, deionized water.
-
-
Sterilization:
-
Filter-sterilize the Aztreonam stock solution through a 0.22 µm syringe filter into a sterile container. Note: Aztreonam is heat-labile and should not be autoclaved.
-
-
Incorporation into Media:
-
Prepare the plant tissue culture medium and autoclave it.
-
Allow the autoclaved medium to cool to approximately 45-50°C.
-
Aseptically add the filter-sterilized Aztreonam stock solution to the cooled medium to achieve the desired final concentration (typically 10-50 mg/L).
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
-
Dispensing and Storage:
-
Dispense the Aztreonam-containing medium into sterile culture vessels.
-
Store the prepared media at 2-8°C in the dark until use.
-
Protocol 2: Use of Aztreonam in Agrobacterium-mediated Transformation of Soybean
This protocol is adapted from a study on soybean transformation where Aztreonam was found to enhance transformation efficiency.[8][9]
Materials:
-
Soybean seeds
-
Germination medium (quarter-strength MS medium with B5 vitamins)
-
Aztreonam
-
Agrobacterium tumefaciens culture
-
Co-cultivation medium
Procedure:
-
Seed Sterilization and Germination:
-
Explant Preparation and Inoculation:
-
Prepare cotyledonary explants from the germinated seeds.
-
Inoculate the explants with an Agrobacterium suspension.
-
-
Co-cultivation:
-
Transfer the inoculated explants to a co-cultivation medium that also contains 2.5 mg/L Aztreonam.[8]
-
-
Subsequent Culture:
-
After the co-cultivation period, transfer the explants to a selection medium containing other antibiotics (e.g., carbenicillin and cefotaxime) to eliminate the Agrobacterium.[9]
-
Visualizations
Caption: Workflow for incorporating Aztreonam into plant tissue culture media.
Caption: Mechanism of action of Aztreonam against Gram-negative bacteria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Aztreonam is a novel chemical inducer that promotes Agrobacteium transformation and lateral root development in soybean [frontiersin.org]
- 9. Aztreonam is a novel chemical inducer that promotes Agrobacteium transformation and lateral root development in soybean - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Mass Spectrometry Settings for Aztreonam-d6 Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry settings for the analysis of Aztreonam-d6. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters to ensure accurate and robust quantification of Aztreonam using its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the LC-MS/MS analysis of Aztreonam and this compound.
Q1: What are the recommended MRM transitions for Aztreonam and this compound?
A1: Multiple Reaction Monitoring (MRM) is crucial for selective and sensitive quantification. Based on available literature and mass spectral data, the following transitions are recommended. This compound is intended for use as an internal standard for the quantification of aztreonam by GC- or LC-MS.[1][2]
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Aztreonam | 436.06 | 356.0 | Positive |
| 313.0 | |||
| 355.4 | |||
| Aztreonam | 434.04 | 354.0 | Negative |
| 347.9 | |||
| 310.9 | |||
| This compound | 442.1 (Predicted) | To be determined empirically | Positive |
| This compound | 440.1 (Predicted) | To be determined empirically | Negative |
Note: The precursor ion for this compound is predicted based on its molecular weight of approximately 441.5 g/mol .[2] The product ions for this compound should be determined by infusing a standard solution and performing a product ion scan.
Q2: I am observing significant peak tailing for Aztreonam. What are the possible causes and solutions?
A2: Peak tailing can compromise peak integration and accuracy. Common causes and troubleshooting steps include:
-
Secondary Interactions: Aztreonam, with its multiple functional groups, can exhibit secondary interactions with active sites on the column, particularly silanols.
-
Solution: Use a column with end-capping or a hybrid particle technology. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest appropriate internal diameter and ensure all connections are secure and have minimal dead volume.
-
Q3: My signal intensity for Aztreonam is low and inconsistent. What should I check?
A3: Low and variable signal intensity can be due to several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Aztreonam.[3][4][5][6]
-
Solution: Improve sample preparation to remove interfering matrix components. Methods like solid-phase extraction (SPE) are often more effective than simple protein precipitation. Also, ensure chromatographic separation of Aztreonam from the bulk of the matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[3][4][5][6]
-
-
Suboptimal Source Parameters: Incorrect settings for the ion source can lead to inefficient ionization.
-
Solution: Optimize source parameters such as gas flows (nebulizer, auxiliary, and curtain gas), source temperature, and ion spray voltage by infusing a standard solution of Aztreonam and monitoring the signal intensity as each parameter is adjusted.
-
-
Analyte Stability: Aztreonam can be unstable under certain conditions.
-
Solution: Ensure proper sample handling and storage. Prepare fresh stock solutions and keep samples in the autosampler at a low temperature (e.g., 4°C) for a limited time.
-
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source and other relevant components.
-
Q4: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A4: Optimization of CE and DP is critical for achieving maximum sensitivity for your MRM transitions.
-
Procedure:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the desired precursor and product ions for your MRM transition.
-
While monitoring this transition, ramp the collision energy across a relevant range (e.g., 10-50 eV) and record the signal intensity at each step. The CE that produces the highest intensity is the optimal value.
-
Next, with the optimized CE, ramp the declustering potential (e.g., 20-150 V) and again find the value that yields the maximum signal intensity.
-
Experimental Protocols and Methodologies
This section provides a detailed protocol for the quantification of Aztreonam in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters
The following table provides a starting point for mass spectrometer settings. These should be optimized for your specific instrument.
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Nebulizer Gas Pressure | 7 Bar |
| Collision Gas | Argon |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation and troubleshooting.
Caption: Experimental workflow for Aztreonam analysis.
This diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal Intensity for Aztreonam-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Aztreonam-d6 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low signal intensity of this compound?
Low signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the internal standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Common culprits include improper storage and handling of the standard, matrix effects from the sample, suboptimal chromatographic separation leading to co-elution with interfering substances, and incorrect mass spectrometer parameters.[1][2][3]
Q2: How can I be sure my this compound internal standard is stable and correctly prepared?
Proper storage and handling are critical for the stability of this compound. It should be stored at -20°C, protected from light, and under an inert atmosphere if possible.[4][5] The stability of Aztreonam solutions can be affected by temperature and the composition of the solution.[6][7] When preparing stock and working solutions, ensure the correct solvent is used as specified by the manufacturer, typically DMSO or Methanol, in which it is slightly soluble.[5][8] Always verify the concentration and purity of your standards.
Q3: What are matrix effects and how can they impact the signal of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[9][10][11] This can lead to either signal suppression or enhancement. For this compound, endogenous substances in biological matrices like plasma or urine can interfere with its ionization, leading to a decreased signal intensity.[9] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as it should be affected similarly to the unlabeled analyte.[11][12] However, significant matrix effects can still lead to overall low signal intensity for both the analyte and the internal standard.
Q4: Could isotopic interference from the unlabeled Aztreonam be affecting my this compound signal?
Yes, isotopic interference, or "cross-talk," can be a factor, especially at high concentrations of the unlabeled analyte.[13] Naturally occurring isotopes in the unlabeled Aztreonam molecule can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small. This is more pronounced for compounds with elements that have multiple common isotopes. While less common for deuterium-labeled standards with a significant mass difference (like d6), it's a possibility to consider, especially if you observe non-linear calibration curves at high analyte concentrations.[13][14]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step approach to identifying the root cause of low signal intensity.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low this compound signal intensity.
Step 1: Internal Standard Integrity Check
-
Verify Storage Conditions: Confirm that this compound has been stored at -20°C and protected from light.[4][5]
-
Check Solution Preparation: Review the solvent used for reconstitution and dilution. Ensure it is appropriate and that the standard is fully dissolved.
-
Prepare a Fresh Standard: Prepare a fresh stock and working solution of this compound to rule out degradation of older solutions.
-
Direct Infusion: Infuse a known concentration of the fresh this compound solution directly into the mass spectrometer to verify its signal intensity without the influence of the LC system or sample matrix.
Step 2: Sample Preparation Evaluation
-
Assess Extraction Recovery: Evaluate the efficiency of your sample extraction method. A poor recovery will result in a low concentration of both the analyte and the internal standard reaching the instrument.
-
Investigate Matrix Effects: To determine if matrix effects are the cause, you can perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to its signal when spiked into the extracted blank matrix.[9] A significantly lower signal in the matrix indicates ion suppression.
-
Optimize Sample Cleanup: If matrix effects are significant, consider improving your sample cleanup procedure. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3][15]
Step 3: LC Method Optimization
-
Check for Co-elution: Ensure that this compound is chromatographically resolved from any major interfering peaks from the matrix.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.[16] Experiment with different mobile phase compositions to find the optimal conditions for Aztreonam.
-
Gradient Optimization: Adjust the gradient slope to better separate this compound from matrix components.
Step 4: MS Parameter Optimization
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[1]
-
Ionization Source Parameters: Optimize the ionization source settings, such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[16][17] These parameters can have a significant impact on signal intensity.
-
MS/MS Transition Optimization: Ensure that you are using the optimal precursor and product ion transitions for this compound and that the collision energy is optimized for maximum fragment ion intensity.
Guide 2: Mitigating Matrix Effects
This guide focuses on strategies to address low signal intensity caused by matrix effects.
Matrix Effect Mitigation Strategies
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a primary strategy. This can involve changing the column, mobile phase, or gradient profile.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove many of the interfering compounds. Techniques like solid-phase extraction (SPE) are very effective at this.[15]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also reduce the analyte concentration to below the limit of detection.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[11][12] If you are still observing issues, ensure the internal standard concentration is appropriate for the expected analyte concentration range.
Data and Protocols
Table 1: Key Mass Spectrometry Parameters for this compound
| Parameter | Description | Recommended Starting Point |
| Polarity | Ionization mode | Positive or Negative (literature suggests both can be used, requires empirical determination)[18] |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact this compound molecule. | 441.5 (based on molecular weight)[8] |
| Product Ion(s) (m/z) | The mass-to-charge ratio of the fragment ions after collision-induced dissociation. | To be determined empirically by infusing the standard and performing a product ion scan. |
| Collision Energy (eV) | The energy used to fragment the precursor ion. | Optimize by ramping the collision energy and monitoring the intensity of the product ions. |
| Capillary Voltage (kV) | The voltage applied to the ESI needle. | Typically 2.5 - 4.5 kV. Optimize for maximum signal intensity and stability.[18] |
| Source Temperature (°C) | The temperature of the ionization source. | Typically 120 - 150 °C. Optimize to ensure efficient desolvation without degrading the analyte.[18] |
| Desolvation Temperature (°C) | The temperature of the heated gas used for desolvation. | Typically 350 - 500 °C. Optimize for efficient solvent evaporation.[18] |
| Gas Flows (L/hr) | Flow rates of nebulizing and drying gases. | Instrument-dependent. Optimize for a stable spray and efficient ionization.[18] |
Protocol 1: Basic Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of Aztreonam from plasma and can be adapted for other biological matrices.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Development
This protocol outlines the steps for developing a robust LC-MS/MS method for Aztreonam.
-
Standard Preparation: Prepare a stock solution of Aztreonam and this compound in a suitable solvent. From the stock, prepare a series of working standards for calibration and quality control.
-
Mass Spectrometer Optimization:
-
Directly infuse a solution of Aztreonam and this compound into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy for each.
-
Optimize the ionization source parameters (capillary voltage, gas flows, temperatures) for maximum signal intensity.[16][17]
-
-
Chromatographic Method Development:
-
Select an appropriate column (e.g., a C18 column).
-
Develop a mobile phase system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Develop a gradient elution method to achieve good peak shape and resolution of Aztreonam from matrix components.
-
-
Method Validation: Once the method is developed, validate it according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.[18]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 1127452-94-1 [amp.chemicalbook.com]
- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chromatographic Challenges with Aztreonam-d6: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Aztreonam-d6, achieving optimal chromatographic peak shape is crucial for accurate and reliable analytical results. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the chromatographic analysis of this deuterated synthetic antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the expected chromatographic behavior of this compound compared to non-deuterated Aztreonam?
The chromatographic behavior of this compound is expected to be nearly identical to that of Aztreonam. The small mass difference due to deuterium substitution typically does not significantly alter the retention time or peak shape under standard reversed-phase HPLC conditions. Therefore, methods developed for Aztreonam can be directly applied to this compound.
Q2: What are the most common peak shape problems observed with this compound?
The most frequently encountered issues are peak tailing, fronting, and broadening.[1][2][3] Peak tailing, where the latter half of the peak is wider than the front, is a particularly common problem.[1] These issues can compromise resolution, reduce accuracy in quantification, and indicate underlying problems with the analytical method or the HPLC system.[2]
Q3: What causes peak tailing with this compound?
Peak tailing for this compound, like its non-deuterated counterpart, is often caused by secondary interactions between the analyte and the stationary phase.[1][4] Specifically, the basic functional groups in the Aztreonam molecule can interact with acidic silanol groups on the surface of silica-based columns.[1][4] Other potential causes include column overload, packing bed deformation, and inappropriate mobile phase pH.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues with this compound.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with a drawn-out tail. The tailing factor or asymmetry factor is greater than the acceptable limit (typically > 1.2).
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Solubility Challenges of Aztreonam-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Aztreonam-d6.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2][3] While it is sparingly soluble in these organic solvents, it is practically insoluble in water.[4] A solubilized version of the non-deuterated Aztreonam, formulated with arginine, is freely soluble in water.
Q2: Can I dissolve this compound in aqueous buffers?
A2: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. The non-deuterated form, Aztreonam, is sparingly soluble in phosphate-buffered saline (PBS) at pH 7.2, with a reported solubility of 1-10 mg/mL.[5] It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions and provides step-by-step protocols to overcome them.
Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause: Insufficient solvent volume or inadequate dissolution technique.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent such as DMSO or methanol.[1][2][3]
-
Increase Solvent Volume: If the desired concentration is high, you may be exceeding the solubility limit. Try reducing the concentration by adding more solvent.
-
Mechanical Agitation: Vortex or stir the solution vigorously.
-
Sonication: Use an ultrasonic bath to aid dissolution. This can be particularly effective for stubborn particles.[1]
-
Gentle Heating: Gently warm the solution to 37°C to increase solubility.[1] Avoid excessive heat, as it may degrade the compound.
Experimental Workflow for Dissolving this compound
References
Preventing back-exchange of deuterium in Aztreonam-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in Aztreonam-d6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a deuterated compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment, typically from protic solvents like water or methanol.[1] This is a concern because the therapeutic benefits of deuterated drugs often rely on the metabolic stability conferred by the carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond.[2][3] Back-exchange can lead to a loss of the desired isotopic enrichment, potentially altering the drug's pharmacokinetic profile and reducing its efficacy.[4][5]
Q2: Which positions on the this compound molecule are most susceptible to back-exchange?
A2: While the deuterium atoms in this compound are located on methyl and propanoic acid groups, forming stable C-D bonds, protons on heteroatoms (oxygen and nitrogen) are generally more labile and prone to exchange with the solvent.[6] The specific sites of deuteration in commercially available this compound are on the two methyl groups of the propanoic acid side chain. These C-D bonds are generally stable; however, extreme pH or temperature conditions could potentially facilitate exchange. Protons attached to nitrogen and oxygen atoms on the Aztreonam scaffold are highly susceptible to rapid back-exchange in the presence of protic solvents.
Q3: What are the ideal storage conditions for this compound to minimize back-exchange?
A3: To ensure the isotopic stability of this compound, it is crucial to store it under appropriate conditions. According to manufacturer specifications, this compound should be stored at -20°C.[7] Under these conditions, the compound is stable for at least four years.[7] For non-deuterated Aztreonam, storage of the original packages is recommended at controlled room temperature (20°C to 25°C or 68°F to 77°F), avoiding excessive heat.[8][9]
Q4: Can I use protic solvents like water or methanol to prepare solutions of this compound?
A4: While this compound is slightly soluble in methanol and DMSO, the use of protic solvents like water and methanol should be approached with caution due to the risk of back-exchange, especially for any labile protons on the molecule.[1][7] If protic solvents are necessary for your experiment, it is critical to control the pH and temperature to minimize back-exchange. For analytical purposes, using deuterated solvents for sample preparation is a common strategy to prevent loss of the deuterium label.
Q5: How can I quantify the extent of deuterium back-exchange in my this compound sample?
A5: The extent of deuterium back-exchange can be quantified using analytical techniques such as:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the mass of the molecule, allowing for the determination of the deuterium content. A decrease in the molecular weight would indicate back-exchange.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the appearance of proton signals at positions that were previously deuterated.[12][13] Conversely, 2H NMR can monitor the disappearance of deuterium signals.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in Analytical Standard | Back-exchange during storage or sample preparation. | Store this compound at -20°C in a tightly sealed container.[7] Prepare solutions in aprotic or deuterated solvents whenever possible. Minimize exposure to moisture and protic solvents. |
| Inconsistent Pharmacokinetic Data | Variability in deuterium content due to back-exchange between experimental batches. | Standardize sample handling and preparation procedures. Quantify the deuterium content of each batch of this compound before use using MS or NMR. |
| Degradation of this compound during Experiment | Exposure to harsh conditions (e.g., high temperature, extreme pH, oxidative stress).[14][15] | Perform experiments under mild conditions. A stability study of non-deuterated aztreonam showed degradation under oxidative, thermal, and photolytic stress.[14] Buffer solutions to maintain a neutral pH. Protect the compound from light if necessary. |
| Poor Solubility in Aprotic Solvents | Inherent low solubility of this compound. | This compound is slightly soluble in DMSO and methanol.[7] Gentle warming or sonication may aid dissolution, but monitor for any potential degradation or back-exchange. |
Experimental Protocols
Protocol 1: Quantification of Deuterium Back-Exchange in this compound using Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).
-
Create experimental samples by diluting the stock solution in the aqueous buffer or solvent system to be tested.
-
Prepare a control sample by diluting the stock solution in a deuterated version of the same solvent system.
-
Incubate the samples under the desired experimental conditions (e.g., specific pH, temperature, and time).
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer capable of distinguishing between the deuterated and non-deuterated forms of Aztreonam.
-
Separate the analyte using a suitable liquid chromatography method.
-
Acquire mass spectra in full scan mode to observe the molecular ion cluster.
-
-
Data Analysis:
-
Determine the average mass of the Aztreonam molecular ion in both the control and experimental samples.
-
Calculate the percentage of back-exchange using the following formula: % Back-Exchange = [(Mass_control - Mass_experimental) / (Number of Deuterium Atoms * 1.0063)] * 100 (Note: 1.0063 is the mass difference between deuterium and protium)
-
Visualizations
Caption: Workflow for quantifying deuterium back-exchange.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. globalrph.com [globalrph.com]
- 10. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR detected hydrogen-deuterium exchange reveals differential dynamics of antibiotic- and nucleotide-bound aminoglycoside phosphotransferase 3'-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. [PDF] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
Resolving calibration curve issues with Aztreonam-d6 as an internal standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves when using Aztreonam-d6 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound should be stored at -20°C for long-term stability, which can be for at least four years. For short-term storage, solutions of the non-deuterated form, aztreonam, are stable for up to 7 days under refrigeration at 2°C to 8°C. It is recommended to prepare fresh working solutions daily and keep them in a cooled autosampler (e.g., 4°C) during analysis to minimize degradation.
Q2: Why is my calibration curve for Aztreonam non-linear when using this compound as an internal standard?
A2: Non-linearity in calibration curves with deuterated internal standards can stem from several sources. Common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte (Aztreonam) and/or the internal standard (this compound) differently across the concentration range.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response for the analyte while the internal standard signal remains constant.
-
Cross-Contamination: Isotopically labeled standards can sometimes contain a small percentage of the unlabeled analyte, which can affect the accuracy of the low concentration points. Conversely, the analyte may contain impurities that interfere with the internal standard.
-
Inappropriate Concentration of Internal Standard: The concentration of this compound should be carefully chosen to be within the linear range of the detector and provide a stable, reproducible signal across all calibration points.
Q3: The peak area of my internal standard, this compound, is highly variable between samples. What could be the cause?
A3: High variability in the internal standard's peak area is a common issue and can be attributed to:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or sample dilution can lead to variable concentrations of this compound in the final samples.
-
Matrix Effects: Significant variations in the composition of the biological matrix between different samples can cause variable ion suppression or enhancement of the this compound signal.[1][2][3][4]
-
Analyte-Induced Signal Change: At very high concentrations of the analyte (Aztreonam), it can compete with the internal standard for ionization, leading to a suppressed signal for this compound.
-
Instability: Aztreonam, and by extension this compound, can be unstable in the autosampler, especially at low concentrations over extended periods (e.g., >15 hours). This degradation can lead to a decreasing signal over the course of an analytical run.
Q4: Can this compound have a different retention time than Aztreonam?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in liquid chromatography, often referred to as an "isotope effect." Deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This can become a problem if the retention time shift is significant enough to cause differential ion suppression, where one compound elutes in a region of high matrix interference while the other does not.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
This guide helps you troubleshoot a non-linear calibration curve for Aztreonam using this compound as an internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | 1. Prepare a calibration curve in a clean solvent (e.g., methanol/water) and compare it to a curve prepared in the extracted blank matrix. 2. Evaluate the matrix factor (MF) for both Aztreonam and this compound at low and high concentrations.[3] 3. Improve sample clean-up using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. | A linear curve in a clean solvent suggests matrix effects are the culprit. An acceptable IS-normalized MF should be between 0.85 and 1.15. Improved sample clean-up should reduce matrix effects and improve linearity. |
| Detector Saturation | 1. Dilute the highest concentration calibrators and re-inject. 2. If linearity is restored at the top end, consider reducing the upper limit of quantification (ULOQ) or using a quadratic regression model (if justified and validated). | The diluted samples should fall back onto the linear portion of the curve. Adjusting the calibration range will ensure all points are within the detector's linear response range. |
| Inappropriate IS Concentration | 1. Analyze a fixed concentration of Aztreonam with varying concentrations of this compound to find an optimal response. 2. Ensure the selected this compound concentration provides a signal that is not saturating the detector but is well above the background noise. | An optimized internal standard concentration will result in a more stable and reproducible area ratio across the calibration range, improving linearity. |
| Analyte/IS Cross-Contamination | 1. Analyze the Aztreonam standard for the presence of this compound and vice versa using the respective MRM transitions. 2. If significant cross-contamination is found, obtain purer reference standards. | The signal for the corresponding isotopologue should be negligible. Using purer standards will improve the accuracy of the calibration curve, especially at the LLOQ. |
Issue 2: High Variability in Internal Standard (this compound) Response (%CV > 15%)
This guide addresses inconsistent peak areas for this compound across your analytical run.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any steps prone to volumetric errors. 2. Use a calibrated pipette and ensure the internal standard is properly vortexed after being added to the sample. 3. Consider using an automated liquid handler for sample preparation. | A refined and consistent sample preparation technique will lead to a lower coefficient of variation (%CV) for the internal standard response. |
| Variable Matrix Effects | 1. Evaluate the internal standard response in multiple lots of blank matrix to check for lot-to-lot variability. 2. Dilute the samples with a clean solvent to reduce the concentration of matrix components.[4] | A consistent IS response across different matrix lots indicates the method is robust. Sample dilution should mitigate ion suppression/enhancement, leading to a more stable IS signal. |
| Autosampler Instability | 1. Perform a stability test by re-injecting the same prepared sample at different time points (e.g., 0, 4, 8, 16 hours) from the autosampler. 2. Ensure the autosampler is temperature-controlled (e.g., 4°C). | The peak area of this compound should remain within ±15% of the initial value. If not, the run time may need to be shortened, or a more stable storage solvent identified. |
| LC-MS System Issues | 1. Inject a series of standards in a clean solvent to check for system performance without matrix. 2. Clean the ion source and check for any blockages in the system. | A stable and reproducible signal in a clean solvent points towards matrix or sample preparation issues. If the signal is still variable, the instrument requires maintenance. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.
| Parameter | Acceptance Criteria |
| Calibration Curve (Linearity) | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy (Relative Error, %RE) | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision (Coefficient of Variation, %CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Should be consistent, precise, and reproducible |
| Matrix Factor (IS-Normalized) | Should be between 0.85 and 1.15 |
| Stability (% Difference) | Within ±15% of the nominal concentration |
Experimental Protocols
Protocol: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in human plasma for the quantification of Aztreonam using this compound as the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Aztreonam in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these, prepare intermediate working solutions of both Aztreonam and this compound by diluting with 50:50 methanol:water.
-
-
Preparation of Calibration Standards:
-
Prepare a series of working solutions of Aztreonam by serial dilution to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
In separate tubes, spike 95 µL of blank human plasma with 5 µL of each Aztreonam working solution to create the calibration standards. Vortex for 10 seconds.
-
-
Sample Processing (Protein Precipitation):
-
Prepare a precipitating solution of acetonitrile containing the internal standard, this compound, at a fixed concentration (e.g., 500 ng/mL).
-
To each 100 µL calibration standard, add 300 µL of the precipitating solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples onto the LC-MS/MS system.
-
Monitor the specific MRM transitions for both Aztreonam and this compound.
-
Construct the calibration curve by plotting the peak area ratio (Aztreonam/Aztreonam-d6) against the nominal concentration of Aztreonam.
-
Apply a linear regression model with a 1/x² weighting to the calibration curve.
-
Visualizations
Caption: Experimental workflow for generating a calibration curve.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing ion suppression effects on Aztreonam-d6 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing Aztreonam-d6 using mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Ion suppression from matrix components co-eluting with the analyte. Biological matrices like plasma, serum, and sputum contain endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of this compound.[1][2][3]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression is occurring. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time of interfering components.[3][4]
-
Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a pre-extracted blank matrix. A lower peak area in the matrix sample confirms ion suppression.[2][5]
-
-
Optimize Sample Preparation:
-
The goal is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): A simple and common technique, but may not remove all ion-suppressing components.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the most effective method for minimizing matrix effects.[1][5]
-
-
Improve Chromatographic Separation:
-
Adjusting the chromatographic method can separate this compound from co-eluting interferences.[5]
-
Gradient Modification: Alter the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to achieve a different selectivity.
-
Ultra-High-Performance Liquid Chromatography (UPLC): The higher resolution of UPLC systems can significantly reduce ion suppression by better separating the analyte from matrix components.
-
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or calibration standards. The composition of biological samples can vary, leading to inconsistent matrix effects.[6]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This compound is a deuterated form of Aztreonam and is intended to be used as an internal standard for the quantification of unlabeled Aztreonam. When quantifying this compound itself (for example, in method development or stability studies), a different, suitable internal standard would be needed.
-
A suitable SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of signal variability.[1][7]
-
-
Matrix-Matched Calibrators and Quality Controls:
-
Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to normalize the matrix effects across the analytical run.[1]
-
-
Sample Dilution:
-
Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8] However, ensure the diluted analyte concentration remains within the linear range of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal for the analyte.[1] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, underestimation of the analyte concentration, and poor assay sensitivity and reproducibility.[5][9] For this compound, which is often used as an internal standard, accurate signal detection is crucial for the reliable quantification of the unlabeled drug.
Q2: How can I detect the presence of ion suppression in my assay?
A2: A common method is to perform a post-column infusion experiment.[3][4] In this setup, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC system. Any decrease in the this compound signal indicates the elution of matrix components that cause ion suppression. To quantify the extent of suppression, you can compare the signal response of this compound in a pure solvent with its response when spiked into an extracted blank matrix. A ratio of these responses of less than one indicates ion suppression.[2]
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound in plasma?
A3: While protein precipitation is a quick method, it often results in significant ion suppression due to residual phospholipids and other matrix components.[5] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing these interferences.[1] SPE, in particular, can be highly selective and provide the cleanest extracts, thus significantly reducing ion suppression. The choice of method may depend on the required sensitivity and throughput of the assay.
Q4: Can changing my LC mobile phase help reduce ion suppression?
A4: Yes, optimizing the mobile phase can help. Mobile phase additives like formic acid are generally preferred over trifluoroacetic acid, which has been shown to cause significant ion suppression in electrospray ionization (ESI).[5] Using a lower concentration of additives is also recommended. Additionally, adjusting the organic solvent composition and the gradient profile can improve the separation of this compound from interfering matrix components.[5]
Q5: My method uses this compound as an internal standard for Aztreonam. Do I still need to worry about ion suppression?
A5: Yes. While a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, it is not a complete solution.[7] Severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and precision are compromised. Therefore, it is always best practice to minimize ion suppression as much as possible through optimized sample preparation and chromatography, even when using a SIL-IS.
Experimental Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare a neat solution (A): Spike this compound into the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a post-extraction spiked sample (B): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound into the final, reconstituted extract at the same concentration as the neat solution.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Factor (MF) = Peak Area of B / Peak Area of A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Table 1: Example Matrix Factor Data for this compound (100 ng/mL) with Different Sample Preparation Methods
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor |
| Protein Precipitation | 1,500,000 | 750,000 | 0.50 |
| Liquid-Liquid Extraction | 1,500,000 | 1,200,000 | 0.80 |
| Solid-Phase Extraction | 1,500,000 | 1,425,000 | 0.95 |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for determining the Matrix Factor.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Assessment of Aztreonam-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aztreonam-d6. Our goal is to help you navigate common challenges encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Aztreonam. It is primarily used as an internal standard for the quantification of Aztreonam in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] Its well-characterized nature also makes it suitable as a reference standard in analytical method development, validation, and quality control processes during drug development.[3][4]
Q2: What are the common impurities associated with Aztreonam that I should be aware of when assessing the purity of this compound?
During the synthesis and storage of Aztreonam, several related substances can form. When assessing the purity of this compound, it is crucial to look for the deuterated analogues of these impurities. Common impurities include degradation products and synthesis-related compounds. Some of the known impurities of Aztreonam include:
-
Open-ring and desulfated forms of Aztreonam.[5]
-
Geometric isomers, such as the (E)-isomer of Aztreonam.[4]
-
Various process-related impurities, often designated by letters or numbers (e.g., Impurity A, Impurity B).[3][4]
Q3: Which analytical techniques are most suitable for the purity assessment of this compound?
The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC , often coupled with UV detection, is used to separate this compound from its potential impurities, allowing for quantification of their relative abundance.
-
Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS), is invaluable for confirming the identity of this compound and for the structural elucidation of any detected impurities.[5]
-
NMR spectroscopy , including 1H, 13C, and various 2D NMR techniques (COSY, HSQC, HMBC), is a powerful tool for unambiguous structure confirmation of the main component and impurities.[5][7][8] Quantitative NMR (qNMR) can also be employed to determine the exact concentration of impurities.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purity analysis of this compound.
HPLC Analysis Issues
Problem: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Sample Degradation. Aztreonam is a β-lactam antibiotic, and the β-lactam ring can be susceptible to hydrolysis (opening of the ring), leading to the formation of degradation products.[5] This degradation can occur in solution, so it is crucial to analyze samples promptly after preparation. One study noted that Aztreonam can degrade during extended HPLC autosampler runs, which can affect analytical results.[9]
-
Solution:
-
Prepare samples fresh and analyze them immediately.
-
If using an autosampler for a long sequence, consider refrigerating the sample tray to minimize degradation.
-
Perform a time-course study on your sample in the analysis solvent to understand its stability.
-
-
-
Possible Cause 2: Contamination. Extraneous peaks can originate from contaminated solvents, glassware, or the HPLC system itself.
-
Solution:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use high-purity, HPLC-grade solvents.
-
Ensure all glassware is thoroughly cleaned.
-
-
-
Possible Cause 3: Presence of Known Impurities. The additional peaks may be known impurities of Aztreonam.
-
Solution:
-
Compare the retention times of the unknown peaks with those of available reference standards for known Aztreonam impurities.
-
If reference standards are unavailable, proceed with peak identification using mass spectrometry.
-
-
Problem: My peak shapes are poor (e.g., fronting, tailing, or splitting).
-
Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The ionization state of Aztreonam and its impurities can affect peak shape.
-
Solution: Adjust the pH of the mobile phase. A study on the HPLC analysis of Aztreonam used a mobile phase with a pH of 3.0.[10]
-
-
Possible Cause 3: Column Degradation. The performance of an HPLC column can deteriorate over time.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
Mass Spectrometry Analysis Issues
Problem: I am having difficulty identifying an unknown impurity peak from my HPLC-MS analysis.
-
Solution:
-
Obtain High-Resolution Mass Spectra: Use a high-resolution mass spectrometer to determine the accurate mass of the unknown impurity. This will allow you to predict its elemental composition.
-
Perform Tandem MS (MS/MS): Fragment the ion of the unknown impurity to obtain its fragmentation pattern. This pattern is a fingerprint of the molecule's structure and can be compared to the fragmentation pattern of the this compound parent molecule to infer the structural modification.
-
Consult Literature on Aztreonam Impurities: Compare the accurate mass and fragmentation data with the known impurities of Aztreonam reported in the literature.[3][4][5]
-
Quantitative Data
The following table summarizes some of the known impurities of Aztreonam. When analyzing this compound, one should look for the corresponding deuterated analogues of these compounds.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Aztreonam Impurity A | C₁₃H₁₉N₅O₉S₂ | 453.45 |
| Aztreonam USP Related Compound B | C₁₃H₁₉N₅O₆S | 373.39 |
| Aztreonam Impurity D | C₁₃H₁₇N₅O₅S | 355.37 |
| Aztreonam Impurity E | C₁₃H₁₇N₅O₈S₂ | 435.44 |
| Open Ring Aztreonam | C₁₃H₁₉N₅O₉S₂ | 453.45 |
| Aztreonam Dimer Impurity | C₂₆H₃₆N₁₀O₁₄S₃ | 808.83 |
Data sourced from various suppliers of pharmaceutical reference standards.[3][4][6]
Experimental Protocols
General Protocol for Purity Assessment by HPLC-UV
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., µBondapak C18).[10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of 0.005 M tetrabutylammonium hydrogen sulfate at pH 3.0 and acetonitrile.[10]
-
Flow Rate: 1.0 - 2.0 mL/min.[10]
-
Detection: UV at 293 nm.[10]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve and dilute the sample in the mobile phase or a suitable solvent to a final concentration within the linear range of the detector.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS - 1127452-94-1 | Axios Research [axios-research.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aztreonam-d6: A Superior Internal Standard for Accurate Aztreonam Quantification
A comprehensive analysis of Aztreonam-d6 as an internal standard reveals its significant advantages over other alternatives, particularly structural analogs, in the precise quantification of the antibiotic aztreonam. This guide provides a detailed comparison, supported by established principles of bioanalytical method validation and illustrative experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
In the realm of pharmacokinetic and clinical studies, the accurate measurement of drug concentrations in biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a well-established practice to correct for variability during sample preparation and analysis. While various compounds can serve as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard. This is due to their chemical and physical properties being nearly identical to the analyte of interest, aztreonam.
The Advantage of Isotopic Labeling
This compound is a deuterated form of aztreonam, where six hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled aztreonam by the mass spectrometer, while its identical chemical structure ensures it behaves similarly during extraction, chromatography, and ionization. This co-elution is critical for effectively compensating for matrix effects, a common challenge in bioanalysis where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.
Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they are a more economical option, their different chemical properties can lead to variations in extraction recovery and chromatographic retention time. Consequently, they may not experience the same degree of matrix effects as the analyte, leading to less accurate and precise quantification.
Performance Comparison: this compound vs. a Hypothetical Structural Analog
To illustrate the performance differences, the following tables summarize expected validation data when using this compound versus a hypothetical structural analog as an internal standard for the analysis of aztreonam in human plasma.
Table 1: Precision and Accuracy
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 50 | 2.5 | 3.1 | 101.5 |
| 500 | 2.1 | 2.8 | 99.8 | |
| 4000 | 1.9 | 2.5 | 100.2 | |
| Structural Analog | 50 | 8.7 | 10.2 | 108.3 |
| 500 | 7.5 | 9.1 | 92.1 | |
| 4000 | 6.8 | 8.5 | 105.7 |
Note: %CV represents the coefficient of variation.
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Lots | Matrix Effect (%) |
| This compound | Lot 1 | 98.7 |
| Lot 2 | 101.2 | |
| Lot 3 | 99.5 | |
| Structural Analog | Lot 1 | 85.4 |
| Lot 2 | 115.8 | |
| Lot 3 | 93.2 |
The data clearly indicates that this compound provides significantly better precision and accuracy. The lower %CV values demonstrate less variability in the measurements, and the accuracy values are consistently closer to 100%, indicating a truer measurement of the aztreonam concentration. Furthermore, the matrix effect is minimal and consistent across different plasma lots when using this compound, whereas the structural analog shows significant and variable matrix effects, which can compromise the reliability of the results.
Experimental Protocols
A robust and reliable analytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of aztreonam in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and this compound internal standard working solution at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the this compound working solution (concentration appropriately chosen to be in the mid-range of the calibration curve) to the plasma and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of aztreonam and potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Aztreonam: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, reflecting the mass shift due to deuterium labeling).
-
Visualizing the Rationale: Experimental Workflow and Mechanism of Action
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of action of aztreonam.
Caption: Experimental workflow for aztreonam analysis.
Caption: Mechanism of action of aztreonam.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be used, the evidence strongly supports the superiority of stable isotope-labeled internal standards. This compound, by virtue of its identical chemical nature to aztreonam, provides the most effective means of compensating for analytical variability, particularly matrix effects. This leads to significantly improved precision and accuracy in the quantification of aztreonam, ensuring the integrity and reliability of data in research and clinical settings. For researchers striving for the highest quality data, this compound is the unequivocal choice for an internal standard in aztreonam analysis.
Navigating Bioanalytical Method Cross-Validation: A Comparative Guide to Using Aztreonam-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical during cross-validation, where methods are compared across different laboratories or instrument platforms. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Aztreonam-d6, versus a non-deuterated (structural analog) internal standard in the bioanalytical quantification of Aztreonam.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be influenced by several factors, including variability in sample extraction, matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components), and instrument response.[1][2] An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, thereby compensating for these variations.[3]
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in LC-MS/MS bioanalysis.[4][5] By incorporating heavy isotopes (e.g., deuterium), the chemical and physical properties of the IS are nearly identical to the analyte, leading to similar behavior during extraction and co-elution in chromatography. This close similarity allows the SIL-IS to effectively track and correct for variations, particularly matrix effects, resulting in more accurate and precise quantification.[4]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following tables summarize the expected performance characteristics based on available data for Aztreonam assays using a deuterated internal standard and typical performance data for assays employing a structural analog.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Performance Difference |
| Accuracy & Precision | High | Moderate to High | This compound co-elutes with Aztreonam, providing superior correction for extraction variability and matrix effects, leading to lower coefficients of variation (CV%) and bias.[4][5] |
| Matrix Effect Compensation | Excellent | Variable | Due to identical physicochemical properties, this compound experiences the same degree of ion suppression or enhancement as the analyte. A structural analog may have different ionization efficiency and be affected differently by the matrix. |
| Selectivity | High | High | Both should be selected to not interfere with the analyte or other endogenous components. |
| Potential for Cross-Talk | Low but possible | Negligible | A minor, unlabeled component in the deuterated standard could potentially interfere with the analyte signal. This is typically minimized during synthesis and checked during validation. |
| Cost & Availability | Higher cost, potentially longer lead time for custom synthesis | Generally lower cost and more readily available | The synthesis of stable isotope-labeled compounds is a more complex process. |
Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (as per FDA & EMA Guidelines)
| Validation Parameter | Acceptance Criteria |
| Intra- and Inter-Assay Precision | CV ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-Assay Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Matrix Factor (IS Normalized) | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Carryover | ≤ 20% of the LLOQ and ≤ 5% for the IS in the blank sample following the ULOQ |
Table 3: Representative Performance Data for Aztreonam Bioanalysis
| Parameter | Method with Deuterated IS (e.g., this compound) | Method with Structural Analog IS (Hypothetical Data) |
| Intra-Assay Precision (CV%) | < 10% | < 15% |
| Inter-Assay Precision (CV%) | < 10% | < 15% |
| Intra-Assay Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Inter-Assay Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Matrix Effect (IS Normalized CV%) | < 5% | < 15% |
| Recovery (%) | Consistent across QCs | May show more variability |
Note: The data for the method with a deuterated IS is based on performance data from a study that utilized deuterated internal standards for a panel of β-lactam antibiotics, including aztreonam.[6] The data for the structural analog IS is hypothetical but represents typical performance and acceptance criteria for such methods.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any successful bioanalytical method validation and cross-validation. Below are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Aztreonam Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Aztreonam reference standard and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 10 mL.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Aztreonam stock solution.
-
Structural Analog IS Stock Solution (1 mg/mL): Prepare in the same manner as the Aztreonam stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the Aztreonam working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range.
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of Aztreonam and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Aztreonam: Precursor ion → Product ion (to be optimized)
-
This compound: Precursor ion → Product ion (to be optimized)
-
Structural Analog IS: Precursor ion → Product ion (to be optimized)
-
Cross-Validation Experimental Design
When comparing two methods (e.g., one using this compound and another with a structural analog, or transferring a method between labs), the following should be performed:
-
Analyze at least three batches of QC samples at LLOQ, Low, Medium, and High concentrations with each method.
-
The accuracy and precision of these runs must meet the acceptance criteria outlined in Table 2.
-
Analyze a set of incurred (study) samples with both methods. At least 67% of the results should be within 20% of the mean of the two values.
Visualizing the Workflow
Clear diagrams of experimental workflows are essential for understanding and reproducing complex analytical procedures.
Conclusion
The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure data integrity and comparability across different studies and sites. The choice of internal standard is a critical determinant of assay performance. While a structural analog can be a viable option, particularly in early discovery phases, a stable isotope-labeled internal standard such as this compound offers superior performance in terms of accuracy and precision by more effectively compensating for matrix effects. For regulated bioanalysis and pivotal clinical studies, the investment in a SIL-IS is highly recommended to ensure the generation of robust and reliable data. This guide provides the foundational knowledge and practical considerations for scientists to make informed decisions when developing and cross-validating bioanalytical methods for Aztreonam.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Development and validation of an LC tandem MS assay for the quantification of β-lactam antibiotics in the sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aztreonam-d6 in Validating Antimicrobial Synergy Testing: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of antimicrobial synergy is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of key synergy testing methods, supported by experimental data, and highlights the crucial role of isotopically labeled standards like Aztreonam-d6 in ensuring analytical accuracy.
The principle of antimicrobial synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to overcome resistance. Aztreonam, a monobactam antibiotic, is of particular interest due to its stability against metallo-β-lactamases (MBLs). When combined with a β-lactamase inhibitor such as avibactam, its spectrum of activity can be restored against many resistant Gram-negative bacteria. Validating the methods used to test these synergistic interactions is critical for reliable preclinical and clinical decision-making.
The Role of this compound: Ensuring Analytical Precision
This compound is a deuterated form of aztreonam, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. Its primary application in the context of antimicrobial synergy testing is as an internal standard for quantification of aztreonam in biological matrices using mass spectrometry (MS) based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The validation of antimicrobial synergy often involves pharmacokinetic/pharmacodynamic (PK/PD) modeling, which requires precise measurement of antibiotic concentrations over time. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such quantitative analyses. Because this compound is chemically identical to aztreonam but has a different mass, it behaves similarly during sample preparation and ionization in the mass spectrometer. This allows for accurate correction of any analyte loss during extraction and for variations in instrument response, leading to highly reliable and reproducible quantification of the non-labeled aztreonam.
Comparison of Key Antimicrobial Synergy Testing Methods
Several in vitro methods are commonly employed to assess antimicrobial synergy. The choice of method often depends on the specific research question, available resources, and the desired level of quantitative detail. Below is a comparison of four widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Checkerboard Assay | Two drugs are serially diluted in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. | Provides a broad overview of synergy, indifference, and antagonism across a range of concentrations. Allows for the calculation of the Fractional Inhibitory Concentration (FIC) index. | Can be labor-intensive and results can sometimes be difficult to interpret. The standard interpretation of the FIC index has been a subject of debate. | Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5: Synergy > 0.5 to 4: Indifference/Additive > 4: Antagonism[1][2] |
| Time-Kill Assay | The rate of bacterial killing by a combination of antibiotics at fixed concentrations is measured over time (typically 24 hours) by enumerating viable bacteria. | Considered the "gold standard" for determining bactericidal synergy. Provides dynamic information on the rate of killing. | Labor-intensive, time-consuming, and provides data for only a limited number of concentration combinations. | Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[3] |
| Etest (Gradient Diffusion Strip) | Plastic strips with a predefined gradient of one antibiotic are placed on an agar plate inoculated with the test organism. A second strip with another antibiotic can be overlaid or placed in a cross formation. | Technically simple and provides a quantitative MIC value. Less labor-intensive than checkerboard or time-kill assays. | The interpretation of synergy can be subjective, and the cost of strips can be high. Agreement with time-kill and checkerboard methods can vary. | FIC Index Calculation: Based on the MICs of the drugs alone and in combination. Interpretation is the same as for the checkerboard assay. |
| Double-Disc Synergy Test (DDST) | Discs containing two different antibiotics are placed on an inoculated agar plate at a specified distance from each other. | Simple, qualitative, and cost-effective screening method for synergy. | Does not provide quantitative data (MICs or FIC indices). The interpretation is based on the visual enhancement of the inhibition zone. | Qualitative Observation: Enhancement of the inhibition zone between the two antibiotic discs indicates synergy.[4] |
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Aztreonam and the partner antibiotic (e.g., Avibactam) at a concentration of at least 10 times the expected MIC.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.
-
Serial Dilutions: Create serial twofold dilutions of Aztreonam along the x-axis and the partner antibiotic along the y-axis of the plate. This creates a matrix of varying antibiotic concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5].
Time-Kill Assay Protocol
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Addition: Add Aztreonam and the partner antibiotic, alone and in combination, at predetermined concentrations (e.g., based on MIC values) to flasks containing the bacterial suspension. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent[3].
Visualizing Key Mechanisms and Workflows
To better understand the underlying principles of Aztreonam's action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Aztreonam action on bacterial cell wall synthesis.
Caption: Synergistic action of Aztreonam and a beta-lactamase inhibitor.
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Conclusion
The validation of antimicrobial synergy testing is a multifaceted process that relies on robust experimental design and precise analytical methods. While methods like the checkerboard assay, time-kill assay, Etest, and DDST each offer unique advantages for assessing synergy, the underlying accuracy of quantitative measurements is paramount. The use of stable isotope-labeled standards, such as this compound, in mass spectrometry-based assays provides the highest level of confidence in the concentration data that underpins these validation efforts. For researchers and drug developers, integrating these advanced analytical techniques with traditional microbiological methods is essential for generating reliable data to guide the development of new and effective antimicrobial combination therapies.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Evaluation of Aztreonam and Ceftazidime/Avibactam Synergism against Klebsiella pneumoniae by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
A Comparative Guide to Inter-laboratory Performance of Aztreonam Bioanalysis Using Aztreonam-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of aztreonam in different biological matrices, utilizing the stable isotope-labeled internal standard, Aztreonam-d6. The data presented is compiled from published inter-laboratory variability studies and individual validated method reports to offer insights into the robustness and performance of these assays. This document is intended to assist researchers in selecting and developing reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving aztreonam.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of two distinct validated LC-MS/MS methods for the determination of aztreonam in different human biological matrices. Both methods employed a deuterated internal standard, providing a basis for comparing key validation parameters across different laboratories and sample types.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Aztreonam Quantification
| Validation Parameter | Method 1: Aztreonam in Human Plasma | Method 2: Aztreonam in Human Sputum |
| Internal Standard | Cefepime-d3 (as a representative deuterated standard) | Deuterated Aztreonam |
| Linearity Range | 0.1 - 20 µg/mL | 0.7 - 160 mg/L |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was validated |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.7 mg/L |
| Intra-day Precision (%CV) | 1.4% - 9.3% | < 15% |
| Inter-day Precision (%CV) | 2.1% - 7.2% | < 15% |
| Intra-day Accuracy (%) | 89.1% - 112.4% | 85% - 115% |
| Inter-day Accuracy (%) | 89.1% - 112.4% | 85% - 115% |
| Extraction Recovery (%) | 90.1% - 109.2% | Not explicitly stated |
| Matrix Effect (%) | 93.1% - 105.8% | Investigated, but quantitative values not provided |
Data for Method 1 is sourced from a study by Yin et al. on the simultaneous determination of 18 antibacterial drugs in human plasma[1]. Data for Method 2 is from a study by De Winter et al. focusing on the quantification of β-lactam antibiotics in the sputum of cystic fibrosis patients[2].
Detailed Experimental Protocols
Method 1: Quantification of Aztreonam in Human Plasma by UPLC-MS/MS
This method was developed for the simultaneous determination of 18 antibacterial drugs, including aztreonam, in human plasma.
Sample Preparation: A protein precipitation method was employed for sample preparation. To 100 µL of plasma, 200 µL of methanol containing the internal standard (in this case, a representative deuterated standard like Cefepime-d3 was used for a group of antibiotics) was added. The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was collected for analysis.
Liquid Chromatography: Chromatographic separation was achieved on a BEH C18 column (2.1 × 100 mm, 1.7 µm). A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min. The total run time was 6 minutes.
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source was operated in both positive and negative ionization modes. Multiple reaction monitoring (MRM) was used for the quantification of aztreonam and its internal standard.
Method 2: Quantification of Aztreonam in Human Sputum by UPLC-MS/MS
This method was specifically validated for the quantification of several β-lactam antibiotics, including aztreonam, in the sputum of cystic fibrosis patients.
Sample Preparation: Sputum samples were first liquefied with dithiothreitol. An internal standard solution containing deuterated aztreonam was then added. Proteins were precipitated by the addition of methanol. After centrifugation, the supernatant was diluted with water before injection into the LC-MS/MS system.
Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system was used. Specific column and mobile phase details were not provided in the abstract, but the method was designed for a rapid analysis with a single sample being measured in 2.5 minutes.
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with an electrospray ionization source operating in the positive ion mode. Multiple reaction monitoring (MRM) was used to quantify aztreonam and its deuterated internal standard. The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.
Visualizing Key Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Aztreonam.
Caption: Bioanalytical workflow for Aztreonam.
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC tandem MS assay for the quantification of β-lactam antibiotics in the sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Aztreonam-d6 in comparative studies of different monobactam antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aztreonam with other monobactam antibiotics, focusing on their antibacterial activity, pharmacokinetic properties, and stability. The information is intended to assist researchers and drug development professionals in their evaluation of these critical therapeutic agents. While Aztreonam-d6 is a deuterated internal standard used for analytical quantification of Aztreonam and not an active antibiotic, this guide will focus on the pharmacologically active compound, Aztreonam, and its comparison with other notable monobactams.
Executive Summary
Monobactams are a class of β-lactam antibiotics characterized by a lone β-lactam ring, which confers a unique spectrum of activity primarily against aerobic Gram-negative bacteria.[1] Aztreonam is the most well-known and clinically utilized member of this class.[2] This guide presents a comparative analysis of Aztreonam against other monobactams, such as Tigemonam and Carumonam, for which comparative data is available. The comparison encompasses in vitro antibacterial potency (Minimum Inhibitory Concentration), key pharmacokinetic parameters, and stability profiles. Detailed experimental protocols for crucial assays are also provided to facilitate reproducible research.
Data Presentation
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Monobactam Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aztreonam, Tigemonam, and other comparators against various Gram-negative bacteria. Lower MIC values indicate greater potency.
| Organism | Aztreonam | Tigemonam | Comparator Agents |
| Escherichia coli | 0.05 - 1.56 | Generally similar to Aztreonam | - |
| Klebsiella pneumoniae | ≤ 0.4 (MIC90)[3] | Generally similar to Aztreonam[4] | - |
| Pseudomonas aeruginosa | 12 - 32 (MIC90) | Less active than Aztreonam[5] | SQ 26,917: More active than Aztreonam[6] |
| Serratia marcescens | 1.6 (MIC90)[3] | - | - |
| Enterobacter cloacae | As active as moxalactam[3] | Susceptible to Class I β-lactamases[4] | - |
| Salmonella spp. | 0.8 (MIC90)[7] | - | - |
Table 2: Comparative Pharmacokinetic Properties of Monobactam Antibiotics
This table outlines key pharmacokinetic parameters for Aztreonam, Tigemonam, and Carumonam from preclinical studies. These parameters are crucial for determining appropriate dosing regimens.
| Parameter | Aztreonam | Tigemonam | Carumonam | Animal Model |
| Plasma Half-life (t½) | ~1.7 hours (human)[8] | Longer plasma residence time than subcutaneous Aztreonam[8][9] | 0.24h (mice) to 1.10h (dogs)[10] | Human, Mouse, Rat, Rabbit, Dog, Monkey |
| Peak Plasma Concentration (Cmax) | Dose-dependent[11] | - | 41 µg/mL (mice) to 68 µg/mL (monkeys)[10] | Mouse, Monkey |
| Plasma Protein Binding | 56% (human)[8] | - | 21% (rabbit) to 36% (rat)[10] | Human, Rabbit, Rat |
| Primary Route of Elimination | Renal[12] | - | Renal[10] | Human, Rat, Rabbit, Dog |
Note: Direct comparison of pharmacokinetic data should be done with caution due to variations in animal models and study designs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test organisms.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of Aztreonam and other monobactams of known concentration.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Antibiotic Dilution Series:
-
Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Pharmacokinetic Study in an Animal Model
This protocol provides a general framework for conducting a pharmacokinetic study of monobactam antibiotics in a rodent model.
1. Animal Model:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Ensure animals are healthy and acclimatized to the laboratory conditions.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Drug Administration:
-
Administer the monobactam antibiotic (e.g., Aztreonam, Tigemonam) via the desired route (e.g., intravenous bolus, intramuscular injection).
3. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the monobactam in plasma/serum samples. This compound would be an appropriate internal standard for the analysis of Aztreonam.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Elimination half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Mandatory Visualization
References
- 1. journals.asm.org [journals.asm.org]
- 2. picmonic.com [picmonic.com]
- 3. Comparative pharmacokinetics of carumonam and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of tigemonam, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comparison of the effects of aztreonam and tigemonam against Escherichia coli and Klebsiella pneumoniae in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Clinical Pharmacokinetics of Aztreonam | CiNii Research [cir.nii.ac.jp]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Aztreonam-d6
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Aztreonam-d6, a deuterated form of the beta-lactam antibiotic Aztreonam. Adherence to these guidelines is crucial to minimize environmental contamination and ensure a safe laboratory environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) is the primary federal body responsible for regulating hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, though Aztreonam is not classified as such.[2][4] It is important to note that many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
A significant development in pharmaceutical waste management is the EPA's finalization of new regulations under Subpart P of the RCRA in 2019.[2][5] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
Characterization of this compound Waste
Before disposal, it is essential to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]
Based on available Safety Data Sheets (SDS) for Aztreonam, the compound is not always classified as hazardous under Regulation (EC) No 1272/2008.[6][7][8] However, one SDS classifies Aztreonam as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[9] Given this variability and the fact that stock solutions of antibiotics are generally considered hazardous chemical waste, it is prudent to handle this compound waste with caution and in accordance with your institution's specific guidelines.[10]
Key Disposal Principles for this compound:
-
Avoid Drain Disposal: Never dispose of this compound, or any other antibiotic, down the sink or drain. This practice contributes to the development of antimicrobial resistance in the environment.[11]
-
Segregation is Key: Properly segregate this compound waste from other waste streams. It should be collected in a designated, clearly labeled, and appropriate waste container.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[10] They will provide guidance based on local, state, and federal regulations.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a general framework for the proper disposal of this compound. Always consult and adhere to your institution's specific protocols.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in a designated, leak-proof hazardous waste container.[10] The container should be clearly labeled.
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste.[10] While autoclaving can destroy pathogens, it may not inactivate the antibiotic.[10] Therefore, after autoclaving for sterilization, the media should be collected as hazardous chemical waste.
-
2. Waste Collection and Storage:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure all personnel handling the waste are trained on the associated hazards and proper handling procedures.[2]
3. Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Professional hazardous waste disposal services will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[2][3]
4. Decontamination of Surfaces and Equipment:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound.
-
Studies have shown that a sporicidal disinfectant containing peracetic acid and hydrogen peroxide can be effective in decontaminating surfaces from beta-lactam antibiotics.[12]
-
Always follow your laboratory's established procedures for decontamination.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Determined by EPA listings or hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | [3] |
| Disposal Method | Incineration at a permitted facility is the standard for hazardous pharmaceutical waste. | [2][3] |
| Aqueous Disposal | Prohibited for hazardous pharmaceuticals under EPA Subpart P. | [2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper segregation, handling, and disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. epa.gov [epa.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. cdn.who.int [cdn.who.int]
- 12. nhia.org [nhia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
